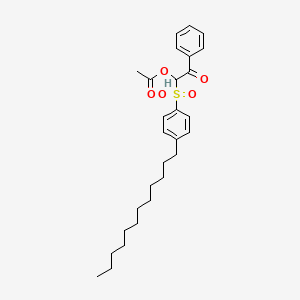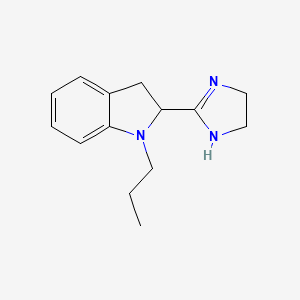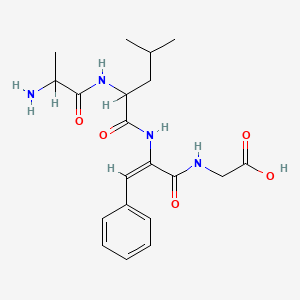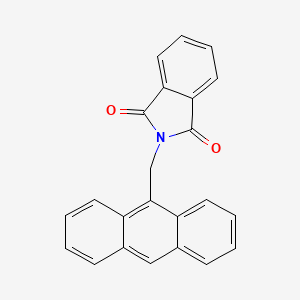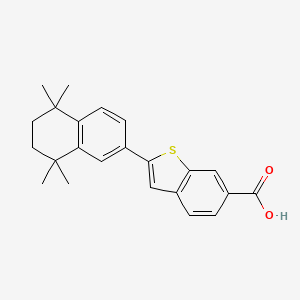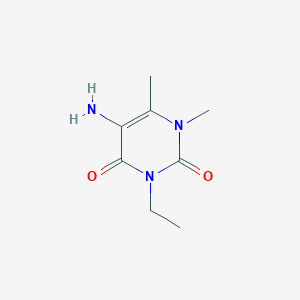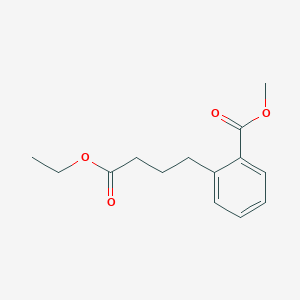
((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the benzoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromine atom: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Hydroxylation: Introduction of the hydroxyl group through oxidation reactions.
Acetylation: Acetylation of the hydroxyl group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of ((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzoquinoline derivatives: Compounds with similar benzoquinoline cores but different substituents.
Bromo-hydroxy compounds: Compounds with bromine and hydroxyl groups in similar positions.
Acetyloxy derivatives: Compounds with acetyloxy groups attached to different core structures.
Uniqueness
The uniqueness of ((7R,8S,9R,10S)-10-Acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo(f)quinolin-9-yl) acetate lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
103667-13-6 |
|---|---|
Molecular Formula |
C17H16BrNO5 |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
[(7R,8S,9R,10S)-10-acetyloxy-8-bromo-7-hydroxy-7,8,9,10-tetrahydrobenzo[f]quinolin-9-yl] acetate |
InChI |
InChI=1S/C17H16BrNO5/c1-8(20)23-16-13-10-4-3-7-19-12(10)6-5-11(13)15(22)14(18)17(16)24-9(2)21/h3-7,14-17,22H,1-2H3/t14-,15+,16-,17-/m0/s1 |
InChI Key |
QAUSLQXCZOKLDM-YVSFHVDLSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H](C2=C([C@@H]1OC(=O)C)C3=C(C=C2)N=CC=C3)O)Br |
Canonical SMILES |
CC(=O)OC1C(C(C2=C(C1OC(=O)C)C3=C(C=C2)N=CC=C3)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


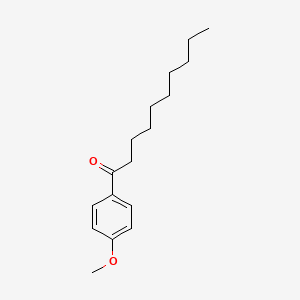

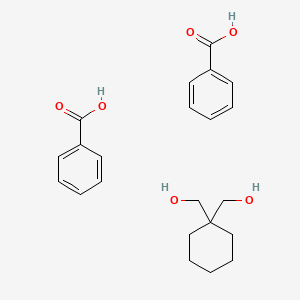
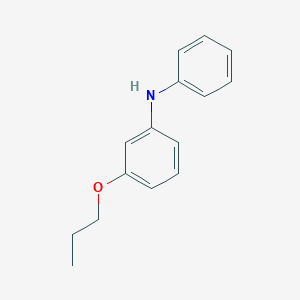
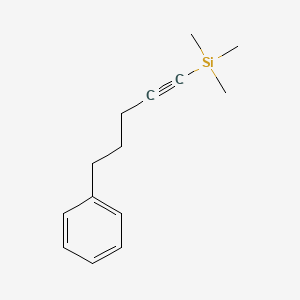
![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)

